4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride
Description
Properties
IUPAC Name |
4-methyl-2-phenyl-1-piperidin-4-ylpiperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.3ClH/c1-18-11-12-19(15-7-9-17-10-8-15)16(13-18)14-5-3-2-4-6-14;;;/h2-6,15-17H,7-13H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTUFZUBWHDINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3CCNCC3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of 4-(1-methylpiperidin-4-yl)piperazine with Substituted Aromatic Precursors
A widely used approach involves reacting 4-(1-methylpiperidin-4-yl)piperazine with substituted aromatic halides or nitro compounds under basic conditions to form the desired piperazine-piperidine linkage.
-
- Base: Potassium carbonate (K2CO3)
- Solvents: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
- Temperature: 80 °C
- Reaction Time: 15 hours
-
- Addition of dichloromethane (DCM) and water to the reaction mixture
- Organic layer separation, washing with water and brine
- Drying over sodium sulfate and concentration under reduced pressure
Protection and Deprotection Steps
- Protection: Use of di-tert-butyl dicarbonate (Boc2O) in aqueous alkaline media (NaOH) at 0 °C to room temperature to protect amino groups as Boc derivatives.
- Deprotection: Treatment with concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in organic solvents (methanol, dichloromethane) at 0 °C to room temperature to remove Boc groups and generate the free amine salts.
Example:
- Boc-D-propargylglycine was reacted with 4-(1-methylpiperidin-4-yl)piperazine using coupling agents like EDCI and HOBt in dichloromethane with diisopropylethylamine (DIPEA) at room temperature overnight.
- Boc deprotection was achieved by adding concentrated HCl dropwise at 0 °C followed by stirring at room temperature for 2 hours, yielding the hydrochloride salt of the compound with 84% yield.
Catalytic Hydrogenation and Reductive Amination
- Catalytic hydrogenation using 10% Pd/C in ethanol or ethanol/THF mixtures at room temperature is employed to reduce nitro groups or perform reductive amination steps during synthesis.
- Reductive amination is used to introduce methyl groups or other substituents on nitrogen atoms using NaBH(OAc)3 as the reducing agent in dichloromethane or 1,2-dichloroethane at room temperature.
Representative Reaction Table
| Step | Reactants/Intermediates | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-fluoro-5-methoxy-2-methyl-4-nitrobenzene + 1-methyl-4-(piperidin-4-yl)piperazine | K2CO3, DMSO, 80 °C, 15 h | 92 | Formation of intermediate aromatic piperazine |
| 2 | Boc-D-propargylglycine + 4-(1-methylpiperidin-4-yl)piperazine | EDCI, HOBt, DIPEA, CH2Cl2, RT, overnight | - | Coupling to form protected intermediate |
| 3 | Boc-protected intermediate | Concentrated HCl, MeOH, 0 °C to RT | 84 | Boc deprotection to free amine hydrochloride salt |
| 4 | Nitro intermediate | H2, 10% Pd/C, EtOH or EtOH/THF, RT | - | Reduction of nitro group |
Reaction Conditions and Optimization Notes
- The use of triethylamine or diisopropylethylamine as bases is common in coupling reactions to neutralize acids formed and facilitate amide bond formation or nucleophilic substitution.
- Temperature control is critical, with many reactions performed between 0 °C and 80 °C to optimize yield and minimize side reactions.
- Solvent choice (DMSO, DMF, dichloromethane) depends on solubility and reaction type; polar aprotic solvents favor nucleophilic substitution.
- Purification typically involves extraction, drying, and chromatographic techniques such as solid-phase extraction (SCX resin) or preparative thin-layer chromatography (prep-TLC).
Summary of Key Research Findings
- High yields (up to 95%) are achievable using potassium carbonate in polar aprotic solvents at moderate temperatures for nucleophilic aromatic substitution reactions involving piperazine derivatives.
- Boc protection and deprotection strategies enable selective functional group manipulation with good yields (around 84%) and clean product isolation.
- Catalytic hydrogenation and reductive amination are effective for functional group transformations on the piperazine and piperidine rings.
- The overall synthetic approach is modular, allowing variations in substituents on the aromatic and piperazine moieties to tailor the compound properties.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
- Neuropharmacology
- Anxiolytic and Antidepressant Effects
- Cognitive Enhancement
Medicinal Chemistry
- Drug Development
- Synthesis of New Derivatives
Case Studies
Mechanism of Action
The mechanism by which 4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The phenyl and piperidinyl groups may play a role in binding to receptors or enzymes, leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to piperazine derivatives sharing the piperidine-piperazine backbone but differing in substituents (Table 1). Key analogues include:
Key Observations :
Physicochemical Properties
Solubility and pKa
- The target compound’s solubility in polar solvents (methanol, DMSO) is comparable to other trihydrochloride salts, such as 1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride .
- However, piperazine derivatives with ethylene or methylene spacers between the piperazine and aromatic moieties (e.g., compounds 8ac, 8ad) exhibit significantly higher aqueous solubility (≥80 μM) due to optimized pKa values (~6–7) . In contrast, the target compound’s direct attachment of substituents to the piperazine core may lower solubility (<20 μM in non-polar media) .
LogD and Lipophilicity
Biological Activity
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride (CAS No. 1211321-90-2) is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine ring and a phenyl group, contributing to its pharmacological properties.
The chemical formula for this compound is with a molecular weight of 368.77 g/mol. It exhibits slight solubility in chloroform and methanol, and is more soluble in DMSO, making it suitable for various laboratory applications .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.77 g/mol |
| Solubility | Chloroform (slightly), Methanol (slightly), DMSO (soluble) |
| CAS Number | 1211321-90-2 |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Its interaction with serotonin receptors, specifically the 5-HT1A receptor, has been noted in various studies, indicating potential applications in treating mood disorders and anxiety .
The compound's mechanism of action primarily involves the modulation of serotonergic pathways. It has been shown to enhance serotonergic transmission, which plays a crucial role in mood regulation. In particular, studies have demonstrated that compounds similar to this piperazine derivative can facilitate the release of serotonin and modulate its receptor activity .
Case Studies
Several case studies have explored the effects of this compound on animal models:
- Erectile Function Study : A study investigated the effects of related compounds on erectile function in male rats, highlighting how modulation of nitric oxide (NO) pathways can influence sexual behavior. Although not directly tested on this specific compound, the findings suggest potential analogs may have similar effects on erectile function through serotonergic pathways .
- Anxiety and Mood Disorders : Research focusing on serotonin receptor modulation indicated that compounds like this compound could serve as effective agents for managing anxiety-related disorders by enhancing serotonin levels in the brain .
Pharmacological Applications
Given its biological activity, this compound may have several pharmacological applications:
- Antidepressant Effects : By modulating serotonin levels, it could potentially be developed as an antidepressant.
- Anxiolytic Properties : Its ability to influence serotonergic transmission suggests it may be useful in treating anxiety disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride, and how do reaction conditions influence yield?
- Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting substituted piperazine precursors with aromatic or heterocyclic halides under acidic conditions. For example, describes a multi-step synthesis using THF as a solvent, HBTU as a coupling agent, and triethylamine (EtN) to neutralize HCl byproducts. Yield optimization requires precise control of temperature (e.g., ice baths for exothermic steps) and stoichiometric ratios of reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) . Post-reaction purification via silica gel chromatography is critical to isolate the trihydrochloride salt .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is essential for confirming the piperazine and phenyl ring protons, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For instance, reports H NMR peaks at δ 3.22–3.82 ppm for piperazine CH groups and aromatic protons at δ 7.00–7.32 ppm, consistent with similar piperazine derivatives . High-performance liquid chromatography (HPLC) with UV detection can assess purity (>95%) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Answer: The trihydrochloride salt enhances aqueous solubility compared to the free base. notes that such salts typically dissolve in polar solvents (e.g., water, methanol) but are less soluble in nonpolar solvents like hexane. Stability tests under varying pH (4–9) and temperatures (4–25°C) are recommended; degradation products may form under prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved, particularly regarding receptor binding efficacy?
- Answer: Contradictions may arise from impurities, stereochemical variations, or assay conditions. For example, highlights that substituent positioning (e.g., 4-fluorobenzyl vs. 3-chlorophenyl groups) drastically alters binding to tyrosine kinases. To resolve discrepancies:
- Step 1: Validate compound purity via HPLC-MS .
- Step 2: Replicate assays under standardized conditions (e.g., buffer pH, temperature).
- Step 3: Use computational docking (e.g., AutoDock Vina) to model interactions with target receptors, as described for similar piperazine derivatives in .
Q. What methodologies optimize reaction conditions for scaling up synthesis without compromising enantiomeric purity?
- Answer: and suggest:
- Catalyst Screening: Chiral catalysts (e.g., BINAP-metal complexes) can enhance stereoselectivity during piperazine ring formation.
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., ’s ICReDD approach for reaction path optimization via quantum calculations) .
- In-line Analytics: Real-time FTIR or Raman spectroscopy monitors intermediate formation, enabling dynamic adjustments .
Q. How can in silico models predict the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?
- Lipophilicity (LogP): Calculated via software like MarvinSuite; values >2 suggest BBB permeability.
- Polar Surface Area (TPSA): TPSA <60 Ų correlates with enhanced membrane diffusion.
- Molecular Dynamics Simulations: Tools like GROMACS model interactions with lipid bilayers to predict BBB penetration .
Q. What strategies mitigate instability during long-term storage of the trihydrochloride salt?
- Answer: and recommend:
- Lyophilization: Freeze-drying the compound reduces hydrolytic degradation.
- Inert Atmosphere: Storing under argon in amber glass vials minimizes oxidation.
- Stabilizers: Co-formulating with antioxidants (e.g., ascorbic acid) or desiccants (e.g., silica gel) .
Data Contradiction Analysis Framework
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Answer:
- Source Validation: Cross-check data against peer-reviewed journals (e.g., ’s detailed NMR assignments).
- Crystallography: Single-crystal X-ray diffraction resolves structural ambiguities, confirming bond angles and salt formation.
- Inter-laboratory Reproducibility: Collaborative studies using standardized protocols (e.g., ICH guidelines) reduce instrument-specific biases .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
